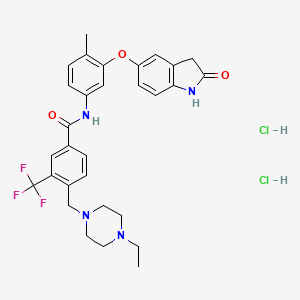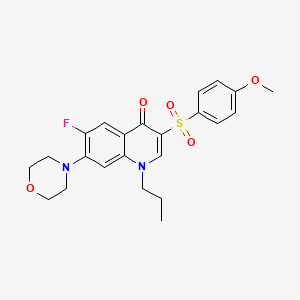
6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-morpholino-1-propylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-morpholino-1-propylquinolin-4(1H)-one is a chemical compound that belongs to the class of quinolones. It has been extensively studied for its potential use in scientific research, particularly in the field of biochemistry and physiology.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
One of the key scientific applications of related compounds to 6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-morpholino-1-propylquinolin-4(1H)-one is in the field of antimicrobial research. A study by Janakiramudu et al. (2017) synthesized a series of sulfonamides and carbamates using a similar precursor compound, showcasing their potent antimicrobial activity. This demonstrates the potential of such compounds in developing new antimicrobial agents (Janakiramudu et al., 2017).
Fluorescent Labeling and Biomedical Analysis
The compound 6-methoxy-4-quinolone, closely related to the specified chemical, has been studied for its strong fluorescence in aqueous media, making it a candidate for biomedical analysis and fluorescent labeling. Hirano et al. (2004) described its potential use in labeling carboxylic acids for sensitive detection, highlighting its utility in biochemical assays (Hirano et al., 2004).
Crystal Engineering and Molecular Interactions
Another application is seen in crystal engineering, where the introduction of fluorine atoms can significantly affect molecular interactions and packing features. Choudhury and Row (2006) explored the impact of fluorine substitution in similar compounds, providing insights into the role of organic fluorine in crystal engineering (Choudhury & Row, 2006).
Development of Antitumor Agents
Compounds with similar structures have also been investigated for their antitumor properties. Chou et al. (2010) researched derivatives of 2-phenylquinolin-4-ones for their cytotoxic activity against tumor cell lines, indicating the potential for developing novel antitumor agents (Chou et al., 2010).
Broad-Spectrum Antibacterial Applications
Moreover, these compounds have been employed in the synthesis of broad-spectrum antibacterial agents. Hashimoto et al. (2007) reported the synthesis of an isothiazoloquinolone with potent antibacterial properties against resistant organisms like MRSA (Hashimoto et al., 2007).
Organic Electrosynthesis
In the field of organic electrosynthesis, derivatives of this compound have been utilized in fluoride ion-mediated anodic methoxylation, as demonstrated by Fuchigami and Inagi (2020). This showcases the role of such compounds in synthetic applications (Fuchigami & Inagi, 2020).
Propriétés
IUPAC Name |
6-fluoro-3-(4-methoxyphenyl)sulfonyl-7-morpholin-4-yl-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O5S/c1-3-8-26-15-22(32(28,29)17-6-4-16(30-2)5-7-17)23(27)18-13-19(24)21(14-20(18)26)25-9-11-31-12-10-25/h4-7,13-15H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIVGUKHXHDIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-morpholino-1-propylquinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Methylpiperazin-1-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2700786.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2700790.png)
![4-(8-(Phenethylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2700791.png)
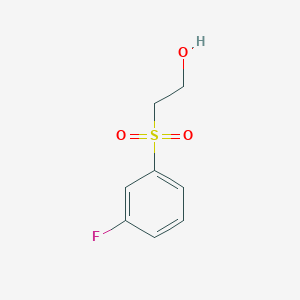

![3-cyclopentyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2700798.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2700799.png)
![4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B2700800.png)
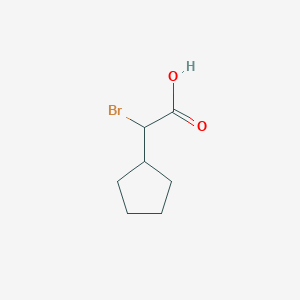
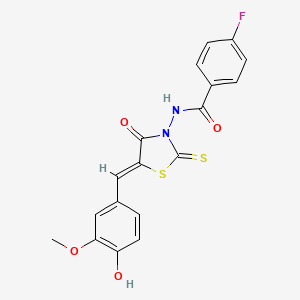
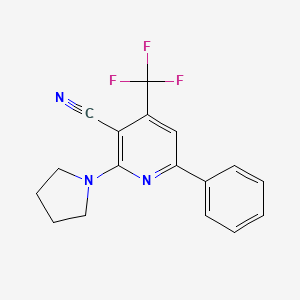

![N-methyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenylacetamide](/img/structure/B2700808.png)
